molecular formula C8H6BrN3S B162660 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 126651-85-2

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B162660
CAS No.: 126651-85-2
M. Wt: 256.12 g/mol
InChI Key: ALETZOQAGIEADS-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom on the phenyl ring also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALETZOQAGIEADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350261
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126651-85-2
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
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5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
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5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
Reactant of Route 5
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
Reactant of Route 6
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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